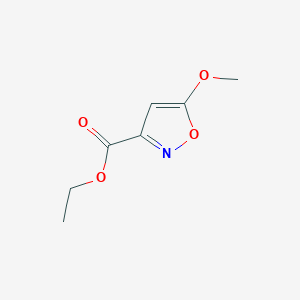

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9NO4 |

|---|---|

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

ethyl 5-methoxy-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7(9)5-4-6(10-2)12-8-5/h4H,3H2,1-2H3 |

InChI-Schlüssel |

USKBCRYQJFKQRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NOC(=C1)OC |

Herkunft des Produkts |

United States |

Significance of the 1,2 Oxazole Heterocycle in Chemical Research

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry and materials science. tandfonline.comnumberanalytics.comnih.gov The presence of both nitrogen and oxygen atoms allows for diverse non-covalent interactions with biological targets like enzymes and receptors, making 1,2-oxazole derivatives valuable scaffolds in drug discovery. tandfonline.com Many compounds incorporating this ring system exhibit a wide array of biological activities. aip.orgnih.gov

The synthesis of the 1,2-oxazole ring can be achieved through several methods, most notably via the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, or the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). nih.gov This versatility in synthesis allows for the creation of a diverse library of substituted 1,2-oxazoles for further investigation.

Contextualizing Ester and Methoxy Substituents on the 1,2 Oxazole Scaffold

The properties and reactivity of the 1,2-oxazole ring are significantly influenced by its substituents. In the case of ethyl 5-methoxy-1,2-oxazole-3-carboxylate, the ethyl carboxylate and methoxy (B1213986) groups play crucial electronic and steric roles.

The ethyl carboxylate group at the C-3 position is an electron-withdrawing group. This electronic effect can influence the aromaticity and reactivity of the oxazole (B20620) ring. uoa.grresearchgate.net It can also serve as a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the construction of more complex molecules. caltech.educhemrxiv.org

The methoxy group at the C-5 position is an electron-donating group. The replacement of oxygenated functionalities like methoxy groups with other groups, such as fluorine, is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability. chemrxiv.org The presence of an electron-donating group can impact the hydrogen bond acceptor capability of the molecule. chemrxiv.org The electronic interplay between the electron-withdrawing ester and the electron-donating methoxy group across the heterocyclic ring creates a unique reactivity profile for the molecule.

Research Landscape and Perspectives for Ethyl 5 Methoxy 1,2 Oxazole 3 Carboxylate

Direct Construction of the 1,2-Oxazole Core

The direct construction of the 1,2-oxazole (or isoxazole) ring is a common and efficient approach to synthesizing compounds like this compound. These methods typically involve the formation of the key N-O bond and the closure of the five-membered ring in a single or sequential process.

Cycloaddition-Based Methodologies

Cycloaddition reactions are powerful tools for the synthesis of heterocyclic systems, offering a convergent and often stereospecific route to complex molecules. The [3+2] cycloaddition, in particular, is a widely employed strategy for the construction of the isoxazole ring.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis. rsc.org This reaction, often referred to as the Huisgen cycloaddition, provides a direct and versatile route to a wide range of substituted isoxazoles. tandfonline.com Nitrile oxides, which are unstable and typically generated in situ, react with dipolarophiles (such as alkynes) to form the isoxazole ring in a concerted or stepwise fashion. rsc.org

For the synthesis of this compound, a potential retrosynthetic analysis would involve the reaction of a nitrile oxide with an appropriately substituted alkyne. The reaction can be influenced by various factors, including the choice of solvent and base. beilstein-journals.orgchemrxiv.org For instance, performing the reaction in an aqueous medium under mild basic conditions can provide an environmentally friendly and efficient route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org

Recent advancements in this area include the use of mechanochemistry, such as ball-milling, to facilitate the cycloaddition under solvent-free conditions, offering a green and efficient alternative to traditional solution-phase synthesis. tandfonline.comtandfonline.com This method has been shown to be effective for a broad range of substrates, including both aromatic and aliphatic aldoximes, which serve as precursors to the nitrile oxides. tandfonline.comtandfonline.com

Table 1: Examples of [3+2] Cycloaddition Reactions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldoxime | Alkyne | Base, Aqueous Medium | 3,4,5-Trisubstituted Isoxazole |

| Hydroximoyl Chloride | 1,3-Diketone | DIPEA, Water/Methanol | 3,4,5-Trisubstituted Isoxazole |

Transition metal catalysis has emerged as a powerful tool to control the regioselectivity and efficiency of cycloaddition reactions. Copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes provide a highly reliable and regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org This method is particularly advantageous as it often proceeds under mild conditions with a wide substrate scope. organic-chemistry.org

The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. organic-chemistry.org This catalytic cycle allows for the efficient formation of the isoxazole ring with high regiocontrol, which can be a challenge in thermal cycloadditions. chemrxiv.org While many metal-catalyzed methods focus on copper, other transition metals have also been explored for isoxazole synthesis. rsc.org

Table 2: Comparison of Thermal vs. Copper-Catalyzed [3+2] Cycloadditions

| Feature | Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition |

|---|---|---|

| Reaction Conditions | High temperatures often required | Mild, often room temperature |

| Regioselectivity | Can be poor, leading to mixtures of isomers | High, typically favoring 3,5-disubstitution |

| Substrate Scope | Broad | Particularly effective for terminal alkynes |

Ring-Forming Condensation and Cyclization Reactions

Besides cycloadditions, ring-forming condensation and cyclization reactions offer alternative pathways to the isoxazole core. These methods often involve the intramolecular cyclization of a pre-functionalized linear precursor.

The cycloisomerization of propargylic amides is a known method for the synthesis of oxazoles, which are isomers of isoxazoles. While this reaction does not directly yield the 1,2-oxazole ring system, it is a relevant cycloisomerization strategy for related five-membered heterocycles. This transformation can be catalyzed by various transition metals, including zinc, copper, and gold. acs.orgnih.govrsc.org For example, a Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce oxazole (B20620) derivatives. acs.orgfao.org

A highly effective method for the direct synthesis of isoxazoles is the gold(III) chloride (AuCl3)-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgthieme-connect.comresearchgate.net This reaction proceeds under mild conditions and provides excellent yields of substituted isoxazoles. organic-chemistry.orgthieme-connect.com The methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply varying the substituents on the starting acetylenic oxime. organic-chemistry.orgthieme-connect.comresearchgate.net

The proposed mechanism involves the π-activation of the alkyne by the gold catalyst, which facilitates a 5-endo-dig cyclization of the oxime nitrogen onto the activated triple bond. thieme-connect.com Subsequent protodeauration regenerates the catalyst and affords the isoxazole product. thieme-connect.com This method has been shown to be compatible with a range of functional groups and has been applied to the synthesis of various isoxazole derivatives. ias.ac.inscispace.com

Table 3: Research Findings on AuCl3-Catalyzed Cycloisomerization

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| α,β-Acetylenic Oxime | 1 mol% AuCl3 | Dichloromethane, 30°C | Substituted Isoxazole | Up to 93% |

| Terminal α,β-Acetylenic Oxime | AuCl3 | Moderate | 3-Substituted Isoxazole | Good |

2 Cyclization and Condensation Strategies

3 One-Pot Oxazole Synthesis with Carboxylic Acids and Isocyanoacetatesdntb.gov.ua

1 Role of In Situ Carboxylic Acid Activation (e.g., DMAP-Tf)dntb.gov.ua

The success of the one-pot synthesis hinges on the effective in situ activation of the carboxylic acid. acs.org A key reagent in this process is the stable and easily accessible triflylpyridinium reagent, DMAP-Tf (a salt of 4-Dimethylaminopyridine and trifluoromethanesulfonic anhydride). nih.govacs.org The proposed mechanism suggests that the carboxylic acid is first activated by DMAP-Tf, leading to the formation of a trifluorosulfonyl mixed anhydride. acs.org This highly reactive intermediate then undergoes a nucleophilic attack by DMAP, generating a reactive acylpyridinium salt. acs.org This acylpyridinium species is the key electrophile that is subsequently trapped by the deprotonated isocyanoacetate, leading to an intermediate which rapidly cyclizes to form the final oxazole product. acs.org The use of DMAP-Tf is crucial for achieving chemoselectivity in the activation step, which is a critical consideration for the reaction's success. acs.org

2 Scope and Versatility with Substituted Carboxylic Acidsdntb.gov.ua

This synthetic protocol demonstrates considerable versatility, accommodating a wide array of substituted carboxylic acids. nih.govacs.org The reaction conditions are tolerant of diverse functional groups and can be applied to aromatic, heteroaromatic, and aliphatic carboxylic acids, including those that are sterically hindered or less reactive. nih.govnih.gov High yields, often in the range of 70–97%, are reported for a broad spectrum of substrates. acs.org The method's robustness is further highlighted by its successful application in the late-stage functionalization of complex, bioactive molecules such as estrone, lipoic acid, and probenecid, underscoring its practical utility in pharmaceutical and medicinal chemistry. nih.gov

Table 1: Examples of Substituted Carboxylic Acids in One-Pot Oxazole Synthesis This is an interactive table. You can sort and filter the data.

| Carboxylic Acid Type | Substituent Example | Isocyanoacetate | Product Yield (%) |

|---|---|---|---|

| Aromatic | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | 96 |

| Aromatic | 4-Methoxybenzoic acid | Ethyl isocyanoacetate | 97 |

| Aromatic | 2-Naphthoic acid | Ethyl isocyanoacetate | 91 |

| Heteroaromatic | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | 85 |

| Aliphatic | Cyclohexanecarboxylic acid | Methyl isocyanoacetate | 88 |

| Aliphatic | Valproic acid | Methyl isocyanoacetate | 70 |

| Bioactive Molecule | Lipoic acid | Methyl isocyanoacetate | 82 |

4 Oxime-Based Cyclization Reactions (e.g., with Carbonyl Compounds)rsc.org

An alternative strategy for constructing the oxazole ring involves the cyclization of oxime precursors. acs.org This method provides a general and experimentally convenient procedure for preparing a range of annulated oxazoles from readily available starting materials. acs.org In a typical approach, α-oxo-oximes undergo unprecedented cyclizations when heated with electrophiles such as dimethyl sulfate or various alkyl and aralkyl halides. acs.org This reaction is generally conducted in a solvent like dimethylformamide (DMF) and in the presence of a base, for instance, anhydrous potassium carbonate. acs.org Another variation of this strategy involves the reaction of oximes with acyl chlorides, which can be significantly accelerated by microwave irradiation, improving the efficiency compared to conventional thermal methods. researchgate.net

3 Oxidative and Deoxygenative Routes to Oxazoles

1 Electrochemical Deoxygenative Reactionsdntb.gov.ua

A sustainable and green approach to oxazole synthesis has been developed utilizing an electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition. rsc.org This method directly employs abundant and inexpensive carboxylic acids as starting materials. rsc.orgresearchgate.net The reaction avoids the use of transition metals and toxic chemical oxidants, positioning it as an environmentally conscious alternative. rsc.org Mechanistic studies indicate that the key step is the anodic oxidation to generate an acyloxyphosphonium ion intermediate. rsc.org This intermediate then undergoes nucleophilic substitution and subsequent cycloaddition with an isocyanide to form the oxazole ring. rsc.org A significant drawback of this approach can be the use of more than stoichiometric amounts of triphenylphosphine as a deoxygenating reagent, which generates a corresponding amount of triphenylphosphine oxide waste, complicating product purification. acs.org

2 Silver-Catalyzed Oxidative Decarboxylation Approachesdntb.gov.ua

A novel strategy for constructing oxazole rings involves a silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. dntb.gov.uarsc.orgrsc.org This transformation provides an alternative to more traditional synthetic methods. rsc.org The reaction is typically performed using a silver salt, such as silver carbonate (Ag₂CO₃), in combination with a ligand like 1,10-phenanthroline and an oxidant such as potassium persulfate (K₂S₂O₈). rsc.org Mechanistic investigations, including operando IR and radical inhibition experiments, have confirmed the involvement of an acyl cation and a silver(II) species as key intermediates in a radical decarboxylative process. rsc.orgrsc.org The silver catalyst is believed to play a dual role: it participates in the decarboxylation of the α-oxocarboxylate and also activates the isocyanide component, facilitating the subsequent cycloaddition. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isocyanoacetates |

| 4-Dimethylaminopyridine (DMAP) |

| Trifluoromethanesulfonic anhydride (Tf₂O) |

| DMAP-Tf |

| Ethyl isocyanoacetate |

| Methyl isocyanoacetate |

| 3-Fluorobenzoic acid |

| 4-Methoxybenzoic acid |

| 2-Naphthoic acid |

| Thiophene-2-carboxylic acid |

| Cyclohexanecarboxylic acid |

| Valproic acid |

| Lipoic acid |

| Probenecid |

| Estrone |

| Dimethyl sulfate |

| Dimethylformamide (DMF) |

| Potassium carbonate |

| Acyl chlorides |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| α-oxocarboxylates |

| Silver carbonate (Ag₂CO₃) |

| 1,10-phenanthroline |

An exploration of the synthetic strategies for the formation of this compound and its analogues reveals a variety of chemical reactions. These methods include oxidative heterocyclization, functionalization through metalation, and the introduction and modification of functional groups.

Applications of Ethyl 5 Methoxy 1,2 Oxazole 3 Carboxylate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The isoxazole (B147169) core of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a latent form of a 1,3-dicarbonyl functionality, which can be unmasked under various reaction conditions to facilitate ring transformation into other heterocyclic systems. This reactivity is central to its role as a precursor for a wide array of heterocycles.

Construction of Pyridines and Furans

The transformation of isoxazoles into pyridines and furans represents a powerful strategy for synthesizing these important heterocyclic cores, which are prevalent in pharmaceuticals and natural products.

Pyridines: A conceptually distinct approach for synthesizing highly substituted pyridines involves the ring expansion of isoxazoles. nih.gov One notable method is the rhodium-catalyzed reaction between an isoxazole and a vinyldiazoacetate. nih.govacs.org This process begins with the insertion of a rhodium vinylcarbenoid across the weak N-O bond of the isoxazole ring. acs.orgscilit.com The resulting intermediate can then undergo a rearrangement cascade, ultimately forming a dihydropyridine, which is subsequently oxidized to the aromatic pyridine (B92270). acs.orgemory.edu This one-pot procedure is compatible with a wide variety of substituted isoxazoles, demonstrating its broad utility. nih.gov Another strategy involves an inverse electron-demand hetero-Diels–Alder reaction between isoxazoles and enamines, catalyzed by a Lewis acid like TiCl₄, which yields substituted pyridines with high regioselectivity. rsc.org

| Transformation | Method | Key Reagents | Reference |

| Isoxazole to Pyridine | Rhodium Carbenoid Ring Expansion | Rh₂(OAc)₄, Vinyldiazoacetate, DDQ (oxidant) | acs.org, nih.gov, scilit.com |

| Isoxazole to Pyridine | Inverse hetero-Diels-Alder | Enamine, TiCl₄(THF)₂, Ti powder | rsc.org |

Furans: The isoxazole ring can also be converted into furan derivatives. This transformation typically involves a base- or acid-catalyzed ring opening of the isoxazole to generate an intermediate that can subsequently cyclize to form the furan ring. rsc.orgderpharmachemica.com For instance, one reported method involves the ring opening of an isoxazole in the presence of an aromatic aldehyde, followed by nucleophilic attack and heterocyclization to yield N-arylidenefuran-2-amines. rsc.org Lewis acids can also promote the ring transformation of isoxazoline-2-oxides into heterocycle-fused furo[3,4-d]isoxazoles, showcasing a pathway to complex furan-containing systems. clockss.org The furan ring itself can be used as a "masked" carboxylic acid, which can be revealed through oxidation, a strategy that highlights the synthetic equivalence between different heterocyclic systems. youtube.com

Synthesis of Fused-Ring Systems and Polycyclic Architectures

The isoxazole moiety is an excellent building block for constructing fused heterocyclic systems due to its ability to participate in annulation reactions. rsc.orgresearchgate.net Fused isoxazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.com

A particularly relevant strategy for a compound like this compound is the transannulation of 5-alkoxyisoxazoles. An iron(II)-catalyzed domino reaction of 5-alkoxyisoxazoles with malononitrile provides alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.org These pyrrole products are themselves versatile intermediates for annulation reactions, leading to the synthesis of fused systems like 1H-pyrrolo[1,2-a]imidazoles and pyrrolo[2,3-d]pyrimidines. rsc.org Furthermore, the isoxazole ring can be integrated into more complex polycyclic frameworks through multi-step synthetic sequences. For example, isoxazoles have been used as starting materials in the synthesis of novel isoxazole isoquinolinone hybrids, where the isoxazole is fused to a lactam system. mdpi.com These strategies demonstrate the value of the isoxazole core in generating novel and complex molecular scaffolds. mdpi.com

Generation of Hybrid Heterocycles (e.g., Isoxazole-Pyridine Hybrids)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. Isoxazole-pyridine hybrids are of significant interest due to their diverse biological properties. mdpi.compreprints.org

The most common and robust method for synthesizing these hybrids is the Huisgen 1,3-dipolar cycloaddition reaction. mdpi.compreprints.org This reaction involves the cycloaddition of a nitrile oxide with an alkyne to form a 3,5-disubstituted isoxazole ring. mdpi.com To create isoxazole-pyridine hybrids, a pyridine-containing nitrile oxide (generated in situ from a pyridine aldehyde oxime) is reacted with an alkyne, or conversely, a pyridine-containing alkyne is reacted with a nitrile oxide. preprints.orgnih.gov This method has been successfully used to synthesize libraries of coumarin-isoxazole-pyridine hybrids. mdpi.comresearchgate.net The hetero-Diels–Alder reaction also provides a route to isoxazole-pyridine hybrids. researchgate.net

| Hybrid Target | Synthetic Method | Key Reactants | Reference |

| Isoxazole-Pyridine | 1,3-Dipolar Cycloaddition | Pyridine Aldehyde Oxime (Nitrile Oxide Precursor), Alkyne | mdpi.com, preprints.org, nih.gov |

| Isoxazole-Oxazole | Non-catalytic reaction | Methyl 2-diazo-2-(isoxazol-5-yl)acetate, Cyanides | researchgate.net |

| Isoxazole-Pyrrole | Transannulation | 5-Alkoxyisoxazole, Malononitrile | rsc.org |

Intermediate in the Formation of Amino Acid Derivatives and Related Bio-Conjugates

Isoxazole-containing amino acids are valuable non-proteinogenic building blocks for creating peptides and peptidomimetics with unique structural and biological properties. mdpi.comrsc.org The isoxazole ring can act as a bioisostere for other functional groups and introduce conformational constraints into a peptide backbone.

For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional derivative that can be considered a β-amino acid and has been successfully incorporated into peptide chains using solid-phase peptide synthesis. mdpi.com A general and practical metal-free protocol has been developed for the synthesis of various isoxazole-containing building blocks, including amino acids, starting from commercially available α-, β-, and γ-amino acids. rsc.org These building blocks are then used in the preparation of bioactive compounds and peptidomimetics. rsc.org

Furthermore, the isoxazole scaffold is used to create more complex bio-conjugates. A series of isoxazole-tethered quinone-amino acid hybrids have been synthesized, combining the structural features of isoxazoles, quinones, and amino acids like phenylalanine and alanine into a single molecule. nih.gov The synthesis often involves a 1,3-dipolar cycloaddition as a key step to construct the isoxazole ring, demonstrating the versatility of this reaction in bio-conjugate chemistry. nih.gov

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The isoxazole ring is considered a "privileged structure" in medicinal chemistry, as it is a scaffold found in numerous biologically active compounds and approved drugs. sigmaaldrich.comsemanticscholar.org This makes it an attractive core for the construction of compound libraries.

The 1,3-dipolar cycloaddition reaction is exceptionally well-suited for DOS and library generation because it allows for the combination of two different building blocks (an alkyne and a nitrile oxide precursor) in a convergent manner to produce a 3,5-disubstituted isoxazole. researchgate.net By systematically varying the substituents on both the alkyne and the nitrile oxide, large libraries of isoxazoles with diverse functionalities and varied polar surface areas can be rapidly assembled. researchgate.net This approach has been implemented using solid-phase synthesis, where resin-supported starting materials are used to facilitate purification and automation, which is a key aspect of modern library generation. nih.gov The development of robust synthetic methods for generating diverse collections of isoxazole-based molecules is crucial for accelerating drug discovery programs. nih.govresearchgate.net

Utility in the Synthesis of Other Complex Organic Molecules

Beyond its role as a precursor to other heterocycles, the isoxazole ring in molecules like this compound is a versatile functional group in its own right and a key intermediate in the synthesis of complex organic molecules. mdpi.comresearchgate.net The stability of the isoxazole ring allows it to be carried through multiple synthetic steps, while its latent reactivity enables selective transformations at a later stage.

The weak N-O bond can be cleaved under reductive conditions, transforming the isoxazole into a β-enaminoketone or a 1,3-dicarbonyl compound. This functionality is a cornerstone of organic synthesis, providing access to a vast range of subsequent reactions. The ethyl 3-carboxylate group on the ring is also a versatile handle for chemical modification, including hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. acgpubs.orgresearchgate.net The reactivity of the ester allows for the introduction of new functional groups or the coupling to other molecular fragments. The combination of a stable heterocyclic core with multiple points for chemical diversification makes isoxazole carboxylates powerful intermediates in the synthesis of complex natural products and pharmaceutical agents. mdpi.commdpi.com

Computational and Theoretical Chemistry Studies on the 1,2 Oxazole System

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of heterocyclic systems like 1,2-oxazole. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular structure, reactivity, and potential behavior of these compounds, guiding further experimental work.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution on the molecule's surface. irjweb.com These maps help identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For the oxazole (B20620) ring, the nitrogen atom is typically predicted to be the main basic center, in accordance with electron density calculations. scispace.comresearchgate.net

From these fundamental electronic properties, a range of global reactivity descriptors can be calculated to provide a more quantitative prediction of chemical behavior. irjweb.comajchem-a.com These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). irjweb.comirjweb.com Molecules with low chemical hardness are considered "soft" and are generally more reactive. irjweb.com These computational predictions are crucial for understanding the reactivity of oxazole derivatives in various chemical reactions. For instance, electrophilic aromatic substitution on the parent oxazole ring typically occurs at the C5 position, a preference that can be rationalized through analysis of charge distribution and frontier orbital densities. wikipedia.org

Table 1: Calculated Quantum Chemical Parameters for a Representative 1,2-Oxazole Derivative

| Parameter | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.65 | Electron-donating ability irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.81 | Electron-accepting ability wuxiapptec.com |

| HOMO-LUMO Energy Gap | ΔE | 4.84 | Chemical reactivity and stability irjweb.com |

| Chemical Hardness | η | 2.42 | Resistance to change in electron distribution irjweb.comirjweb.com |

| Chemical Softness | σ | 0.21 | Reciprocal of hardness, indicates higher reactivity irjweb.com |

| Electronegativity | χ | 3.23 | Power to attract electrons |

| Electrophilicity Index | ω | 2.16 | Propensity to accept electrons |

Note: Values are hypothetical and representative for a generic oxazole derivative based on DFT calculations reported for similar heterocyclic systems.

Computational chemistry is extensively used to model reaction mechanisms, providing a step-by-step view of bond-forming and bond-breaking processes that are often difficult to observe experimentally. For the synthesis of 1,2-oxazole derivatives, theoretical modeling can elucidate preferred reaction pathways, identify key intermediates, and characterize the high-energy transition states that govern reaction rates.

A prominent example is the van Leusen oxazole synthesis, which is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com This reaction proceeds through a two-step [3+2] cycloaddition mechanism. mdpi.comnih.gov Computational modeling of this pathway involves:

Reactant Complex Formation: Modeling the initial interaction between the deprotonated TosMIC anion and the aldehyde.

Nucleophilic Addition and Cyclization: Characterizing the transition state for the nucleophilic attack of the TosMIC anion on the aldehyde's carbonyl carbon, followed by a 5-endo-dig cyclization to form a five-membered oxazoline intermediate. wikipedia.org

Intermediate Stabilization: Calculating the geometry and stability of the resulting oxazoline intermediate.

Elimination Transition State: Modeling the base-promoted elimination of the tosic acid (p-toluenesulfinic acid), which is often the rate-determining step. organic-chemistry.org This involves locating the transition state for the removal of a proton and the departure of the tosyl leaving group.

Product Formation: Calculating the final energy of the aromatic 1,2-oxazole product.

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding the reaction's feasibility, regioselectivity, and kinetics. acs.org Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes to complex oxazole-containing molecules.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods have become highly reliable for predicting the spectroscopic properties of molecules, serving as a powerful aid in structure elucidation and verification.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and accurate approach for calculating chemical shifts. imist.mamdpi.com Typically employed in conjunction with DFT methods (e.g., B3LYP or mPW1PW91 functionals) and appropriate basis sets (e.g., 6-311+G(2d,p)), the GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. mdpi.comresearchgate.net These values are then converted into chemical shifts (δ) by referencing them to a standard compound, usually tetramethylsilane (TMS), calculated at the same level of theory. imist.mamdpi.com Comparing these predicted ¹H and ¹³C NMR spectra with experimental data provides a robust method for confirming molecular structures, assigning complex signals, and understanding how substituents electronically influence the oxazole ring. mdpi.combeilstein-journals.org

Similarly, computational chemistry can predict vibrational spectra (Infrared and Raman). By performing harmonic vibrational frequency calculations on the optimized molecular geometry, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. rsc.org While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, they can be brought into excellent agreement with experimental spectra by applying empirical scaling factors. These predicted spectra are invaluable for assigning specific absorption bands to the vibrational motions of functional groups within the molecule, such as the C=N, C=C, and N-O stretches of the 1,2-oxazole ring, as well as the vibrations of its substituents. aip.orgdoaj.org

Table 2: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 (ester carbonyl) | 160.5 | 161.2 | +0.7 |

| C4 | 95.8 | 96.5 | +0.7 |

| C5 | 172.1 | 172.7 | +0.6 |

| OCH3 | 58.2 | 58.9 | +0.7 |

| OCH2CH3 | 62.4 | 63.0 | +0.6 |

| OCH2CH3 | 14.1 | 14.8 | +0.7 |

Note: Values are illustrative and based on typical accuracies of GIAO/DFT calculations for similar heterocyclic compounds.

Intermolecular Interactions and Solid-State Structural Analysis

In the solid state, the arrangement of molecules within a crystal lattice is dictated by a complex network of intermolecular interactions. nih.govsemanticscholar.org Computational chemistry provides essential tools to analyze and quantify these forces, explaining the observed crystal packing and predicting solid-state properties.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular contacts in a crystal structure. nih.goviucr.orgiucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact (appearing as red spots) that are crucial for crystal stability. iucr.org This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, O···H, and N···H contacts, providing a percentage contribution for each. nih.goviucr.org

For a more quantitative understanding, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction (e.g., distinguishing between shared covalent bonds and closed-shell interactions like hydrogen bonds). dntb.gov.ua

Energy calculations complement these topological methods. By computing the pairwise interaction energies between molecules in the crystal, the primary structural motifs, such as dimers or chains, can be identified and their stabilization energies quantified. iucr.org These calculations can reveal the hierarchy of interactions, showing, for example, that strong hydrogen bonds (e.g., C—H···N or C—H···O) often define the primary structure, which is then further stabilized by weaker forces like π–π stacking and general dispersion interactions. nih.goviucr.orgiucr.org This comprehensive computational analysis is vital for understanding the supramolecular architecture of 1,2-oxazole derivatives in the solid state.

Advanced Methodologies and Future Research Directions in 1,2 Oxazole Chemistry

Green Chemistry Principles in Synthesis

The synthesis of 1,2-oxazole derivatives, including Ethyl 5-methoxy-1,2-oxazole-3-carboxylate, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize the use and generation of hazardous substances. nih.govdntb.gov.ua Traditional synthetic methods for isoxazoles often involve challenges such as long reaction times, harsh conditions, and the use of toxic solvents. nih.govpreprints.org Consequently, research has focused on developing more sustainable and efficient alternatives. nih.govpreprints.org Methodologies such as ultrasound-assisted synthesis have emerged as promising eco-friendly options, offering improved reaction efficiency, lower energy consumption, and higher yields. nih.govpreprints.org These techniques align with green chemistry goals by reducing waste, improving atom economy, and enabling the use of safer chemical pathways. nih.govpreprints.org

A key area of green chemistry is the development of sustainable catalysts that are efficient, reusable, and environmentally benign. In the context of isoxazole (B147169) synthesis, various catalytic systems have been investigated to replace stoichiometric reagents and harsh catalysts. These modern catalysts not only accelerate reaction rates but also enhance selectivity and minimize the formation of byproducts. nih.govpreprints.org

Recent advancements include the use of synergistic catalytic systems, such as CaCl2/K2CO3, for multicomponent reactions that produce isoxazole derivatives. nih.govpreprints.org Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. For example, silica gel-supported sodium hydrogen sulfate (NaHSO4/SiO2) and Amberlyst 15 have been employed to catalyze the formation of nitrile oxides and their subsequent cycloaddition to alkynes, providing an efficient route to 3-acylisoxazoles. organic-chemistry.org Another innovative approach involves the use of magnetic nanoparticles, such as Fe3O4@MAP-SO3H, which facilitate easy catalyst recovery using an external magnet. nih.gov Metal-free catalysis is also gaining traction; for instance, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has been used as a catalyst for the Machetti-De Sarlo reaction to produce isoxazoles under sustainable conditions. organic-chemistry.orgrsc.org

Table 1: Examples of Sustainable Catalytic Systems in Isoxazole Synthesis

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| CaCl2/K2CO3 | One-pot, five-component reaction | Synergistic catalysis, high efficiency. preprints.org |

| Fe3O4@MAP-SO3H | Three-component condensation | Magnetic, reusable catalyst; high yield. nih.gov |

| NaHSO4/SiO2 | 1,3-dipolar cycloaddition | Heterogeneous, recoverable, and reusable. organic-chemistry.org |

| TEMPO | Machetti-De Sarlo reaction | Metal-free, sustainable conditions. organic-chemistry.orgrsc.org |

| Pyridine (B92270) | One-pot condensation | Accelerates reaction, simplifies post-reaction treatment. nih.govpreprints.org |

| Calcium-based (Ca(NTf2)2) | Elimination-Cyclization | Utilizes an earth-abundant metal, rapid reaction times. nih.gov |

The choice of solvent and reaction conditions is critical to the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov For isoxazole synthesis, a significant shift has been observed towards using water or aqueous mixtures as the reaction medium. eurekaselect.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. One-pot, three-component syntheses of isoxazol-5(4H)-ones have been successfully carried out in an aqueous medium using catalysts like azolium salts, demonstrating the feasibility of this approach. eurekaselect.com

In addition to water, other green strategies include the use of alternative energy sources to promote reactions under milder conditions. Ultrasound irradiation has been effectively used to mediate multicomponent reactions for synthesizing isoxazole derivatives. nih.govpreprints.org This sonochemical approach often leads to significantly shorter reaction times, increased yields, and can be performed in environmentally friendly solvent systems like ethanol-water mixtures. nih.gov Microwave-assisted synthesis is another energy-efficient method that accelerates reaction rates, reduces byproduct formation, and often allows for solvent-free conditions. rjstonline.commdpi.com These techniques represent a move away from conventional heating methods that are often energy-intensive and less efficient. nih.govpreprints.org

Continuous Flow Synthesis Techniques

Continuous flow synthesis is an advanced manufacturing technology that offers significant advantages over traditional batch processing for the production of fine chemicals and pharmaceuticals. durham.ac.uk This technique involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur continuously. acs.org Flow chemistry has been successfully applied to the synthesis of various heterocycles, including oxazoles, which are structurally related to isoxazoles. durham.ac.ukuc.pt

A key advantage of flow synthesis is the precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. durham.ac.uk Multipurpose mesofluidic flow reactors have been developed for the automated synthesis of building blocks like 4,5-disubstituted oxazoles. acs.org In a typical setup, streams of reagents are combined in a mixing chip before passing through a heated column containing a solid-supported catalyst or reagent, which facilitates the cyclization reaction. durham.ac.uk This approach allows for the rapid production of gram quantities of material and can be easily scaled up. durham.ac.ukacs.org For instance, the synthesis of oxazoles has been achieved by reacting isocyanoacetates with acid chlorides in a flow system, followed by an in-line, base-catalyzed intramolecular cyclization. durham.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Heterocycles

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale | Limited by reactor size | Scalable by extending operation time |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volume enhances safety |

| Control | Difficult to precisely control mixing and temperature | Precise control over residence time, temperature, and stoichiometry |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Integration | Difficult to integrate multiple steps | Easily "telescoped" for multi-step sequences without isolation uc.pt |

| Workup | Often requires offline extraction and purification | Can incorporate in-line purification and scavenging steps durham.ac.uk |

Integration with Automation and High-Throughput Experimentation

The integration of automated systems with high-throughput experimentation (HTE) has revolutionized chemical synthesis and process optimization in the pharmaceutical industry. mt.comresearchgate.net HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the discovery of optimal synthetic routes. mt.comtrajanscimed.com This methodology is directly applicable to the synthesis of libraries of 1,2-oxazole derivatives to explore structure-activity relationships.

An automated HTE workflow typically involves robotic platforms for dispensing precise amounts of solids and liquids into miniaturized reactor arrays, such as 96-well plates. mt.comtrajanscimed.com These automated systems can handle a wide range of materials, including transition metal complexes, organic starting materials, and inorganic additives. trajanscimed.com By running multiple reactions simultaneously under varied conditions, researchers can quickly identify the parameters that maximize yield and purity. mt.com This approach not only increases throughput but also reduces the consumption of reagents and solvents, contributing to greener and more cost-effective research. trajanscimed.com The data generated from HTE can be used to rapidly optimize the synthesis of a specific target like this compound or to generate diverse libraries for biological screening. mt.comtrajanscimed.com

Exploration of Novel Synthetic Utility Beyond Current Applications

While this compound and related isoxazoles are valuable as final products, their synthetic utility can be extended by using them as intermediates for the construction of other complex molecules. The isoxazole ring, containing a weak N-O bond, can undergo various transformations, acting as a masked precursor for other functionalities.

A significant example of this is the reductive ring-opening of the isoxazole nucleus. For instance, the palladium-catalyzed hydrogenation of an ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative leads to a domino process. mdpi.com This process involves an initial deoxygenation followed by the reductive cleavage of the N-O bond, ultimately yielding an ethyl (Z)-2-amino-4-oxo-2-pentanoate, a β-enamino-ketoester. mdpi.com This transformation demonstrates that the isoxazole scaffold can serve as a stable intermediate that, under specific conditions, reveals a different set of functional groups. This strategy effectively uses the isoxazole as a synthetic equivalent for a more complex, open-chain structure. mdpi.com Furthermore, the ester functional group at the 3-position of the ring offers a handle for further chemical modifications, such as conversion to amides, which is a common strategy in medicinal chemistry to explore new biologically active compounds. researchgate.net The exploration of such ring transformations and functional group interconversions opens new avenues for the application of isoxazoles in synthetic organic chemistry.

Q & A

Basic: What are the common synthetic routes for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate?

The synthesis of oxazole derivatives often employs cyclocondensation or cycloaddition reactions. For example, structurally similar compounds like ethyl 1,2,4-triazole-3-carboxylates are synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate . For isoxazole derivatives, a common route involves reacting 1,1-diphenylethylene with ethyl nitroacetate under controlled conditions, yielding ~74% of the target compound . Adapting these methods, this compound could be synthesized using substituted nitriles or alkynes with appropriate ester-bearing precursors.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions (e.g., methoxy and carboxylate groups).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) resolve bond lengths, angles, and stereochemistry. SHELX programs are widely used for small-molecule refinement due to their robustness and precision .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization requires systematic parameter tuning:

- Temperature Control : Exothermic cyclization steps may require gradual heating (e.g., 60–80°C for similar oxazole syntheses) .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or bases (e.g., DBU) can accelerate cyclocondensation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- In Situ Monitoring : Techniques like TLC or FTIR track reaction progress to minimize side products.

Advanced: How to address contradictions in structural data from NMR and X-ray analysis?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Twinned Data Refinement : For crystallographic mismatches, SHELXL’s twin refinement tools can resolve overlapping reflections .

- Multi-Technique Cross-Check : Pair XRD with IR/Raman to confirm functional group assignments.

Advanced: What mechanistic insights exist for the reactivity of the 1,2-oxazole ring in this compound?

The 1,2-oxazole ring exhibits electrophilic substitution at the 5-position due to electron-withdrawing effects of the oxazole oxygen.

- Substituent Effects : Methoxy groups at the 5-position enhance ring stability but may hinder nucleophilic attacks.

- Ring-Opening Reactions : Under acidic conditions, the oxazole ring can hydrolyze to form β-keto esters, as observed in related compounds .

- Cross-Coupling Potential : The 3-carboxylate group enables Suzuki-Miyaura coupling for functionalization, though steric hindrance from the methoxy group may require optimized Pd catalysts.

Advanced: How can researchers explore bioactivity given structural similarities to herbicide safeners?

This compound shares a scaffold with Isoxadifen-ethyl (a herbicide safener) . To assess bioactivity:

- Structure-Activity Relationship (SAR) Studies : Modify the methoxy or carboxylate groups and test against plant cytochrome P450 enzymes.

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with safener-binding proteins.

- Field Trials : Collaborate with agricultural research institutes to evaluate safening efficacy in crops like maize or rice.

Advanced: What strategies mitigate safety risks during large-scale synthesis?

- Hazard Analysis : Review Safety Data Sheets (SDS) of precursors (e.g., nitroacetates, hydrazides) for flammability or toxicity .

- Waste Management : Neutralize acidic byproducts before disposal (e.g., with NaHCO) .

- Process Automation : Use flow chemistry to minimize exposure to reactive intermediates.

Advanced: How does the methoxy group influence the compound’s physicochemical properties?

- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability (critical for agrochemical uptake).

- Electronic Effects : Methoxy’s electron-donating nature stabilizes the oxazole ring but may reduce electrophilicity at the 3-carboxylate.

- Crystallinity : Methoxy substituents can promote specific crystal packing motifs, affecting solubility and formulation .

Advanced: How to resolve low reproducibility in crystallographic data?

- Standardized Protocols : Follow IUCr guidelines for data collection (e.g., resolution ≤ 0.8 Å).

- Temperature Control : Crystallize at 4°C to minimize thermal motion artifacts.

- SHELX Tweaks : Adjust HKLF 5 settings in SHELXL for better outlier rejection .

Advanced: What computational tools predict the compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.